molecular formula C14H18N2OS B7529230 N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide

N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide

Cat. No. B7529230
M. Wt: 262.37 g/mol
InChI Key: WMYLPPCYCMTWNU-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide, also known as BMS-806, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. In

Scientific Research Applications

N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been extensively studied for its potential applications in research. As a potent inhibitor of CK2, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA damage repair. CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting CK2, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide can disrupt these cellular processes and potentially halt the progression of these diseases.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide inhibits the activity of CK2 in a dose-dependent manner, with an IC50 value of 0.9 nM. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. In animal studies, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory effects, reduce tumor growth, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide is its potential off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide. One direction is to further investigate the potential applications of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide in the treatment of cancer, inflammation, and neurodegenerative disorders. Moreover, future studies could focus on understanding the molecular mechanisms underlying the effects of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide on cellular processes and diseases. Finally, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide involves a multistep process that starts with the reaction of 2-tert-butylphenylacetic acid with thionyl chloride to form 2-tert-butylphenylacetyl chloride. This intermediate is then reacted with sodium cyanide to form 2-tert-butylphenylacetonitrile, which is subsequently reacted with thioacetic acid to form N-(2-tert-butylphenyl)-2-(sulfanyl)acetamide. Finally, this intermediate is reacted with cyanogen bromide to form N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-14(2,3)11-6-4-5-7-12(11)16-13(17)10-18-9-8-15/h4-7H,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYLPPCYCMTWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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